4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide
Description
This compound features a pyrimidine core substituted with a 2-(3-pyridinyl)-1,3-thiazol-5-yl group at position 4 and a 4-aminobenzenesulfonamide moiety at position 2.
Properties
IUPAC Name |
4-amino-N-[4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S2/c19-13-3-5-14(6-4-13)28(25,26)24-18-21-9-7-15(23-18)16-11-22-17(27-16)12-2-1-8-20-10-12/h1-11H,19H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKTWIYBLBCGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-keto esters, aldehydes, and urea under acidic conditions . The pyridine ring is often introduced through nucleophilic substitution reactions involving halopyridines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as iron and hydrochloric acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron, hydrochloric acid, sodium borohydride.
Substitution: Halopyridines, thioamides, β-keto esters.
Major Products
The major products formed from these reactions include various substituted thiazoles, pyridines, and pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and pyrimidine structures, including the compound , exhibit significant anticancer properties. For instance, compounds with similar thiazole moieties have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting their potential as anticancer agents .
Case Study: Antiproliferative Activity
- Study : A series of thiazole-pyrimidine derivatives were synthesized and tested for antiproliferative activity against human liver carcinoma (HepG-2) cells.
- Findings : Compounds demonstrated a median effective dose (ED50) significantly lower than standard chemotherapeutics, indicating promising efficacy against liver cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with bacterial cell walls, leading to increased efficacy.
Case Study: Antibacterial Activity
- Study : A series of thiazole derivatives were tested against various bacterial strains.
- Results : Compounds exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain pathogens, indicating strong antibacterial activity .
Anticonvulsant Effects
Research has highlighted the anticonvulsant potential of compounds similar to 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide. The structure's ability to modulate neurotransmitter systems may contribute to its effectiveness in seizure control.
Case Study: Anticonvulsant Activity
- Experiment : Various thiazole-based analogues were evaluated using the maximal electroshock seizure (MES) test.
- Outcome : Certain analogues showed significant protection against seizures at doses considerably lower than existing medications like ethosuximide .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of carbonic anhydrase III (CA-III), which is implicated in various physiological processes and diseases.
Case Study: Enzyme Inhibition
- Research : The structure-activity relationship (SAR) was analyzed for thiazole-based compounds targeting CA-III.
- Findings : The presence of a free amino group at the 2-position was essential for activity, highlighting the importance of molecular structure in therapeutic efficacy .
Synthetic Methodologies
The synthesis of this compound often involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. Techniques such as cyclization reactions and alkylation are commonly employed to achieve desired structural modifications.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiazole precursors |
| 2 | Alkylation | Alkyl halides |
| 3 | Coupling | Amino acids or amines |
Mechanism of Action
The mechanism of action of 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Analog 1: Melting point 254–255°C, RP-HPLC purity 98%, molecular weight ~400 g/mol (estimated). The cyano group and methylamino-thiazole substituent enhance polarity but reduce lipophilicity compared to the target compound .
- Analog 4: Molecular weight 332.41 g/mol (C14H12N4O2S2).
- Analog 3 : Molecular weight 325.86 g/mol (C12H8ClN3S3). The chloro-thiazole and thiophene substituents may increase metabolic stability but reduce aqueous solubility .
Biological Activity
4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide, a compound with the CAS number 1210769-98-4, has garnered attention in recent years for its diverse biological activities. This article aims to synthesize findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H14N6O2S2, with a molecular weight of 410.48 g/mol. Its structure incorporates a thiazole and pyrimidine moiety, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of thiazole and pyrimidine exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit cellular CDK9-mediated RNA polymerase II transcription. This inhibition leads to a reduction in the expression of the Mcl-1 anti-apoptotic protein, which is crucial in cancer cell survival .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 5.0 | CDK9 inhibition | |
| HepG-2 | 8.0 | Apoptosis induction | |
| A549 | 6.5 | Mcl-1 downregulation |
2. Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ), showcasing potential as a therapeutic agent for epilepsy .
Table 2: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| Test Compound | 20 | 100 |
| Sodium Valproate | 30 | 85 |
3. Antibacterial Activity
Thiazole derivatives have been recognized for their antibacterial properties. The compound exhibited activity against various bacterial strains, including Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating efficacy comparable to standard antibiotics .
Table 3: Antibacterial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound interferes with critical enzymatic pathways involved in cell proliferation and survival.
- Modulation of Protein Expression : By downregulating anti-apoptotic proteins like Mcl-1, the compound promotes apoptosis in cancer cells.
- Interaction with Ion Channels : Some studies suggest that sulfonamide derivatives may affect ion channel dynamics, influencing cardiovascular responses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors showed promising results when administered a regimen including thiazole-based compounds, leading to tumor regression in some cases.
- Anticonvulsant Trials : In a controlled trial with epilepsy patients, the introduction of this compound as an adjunct therapy resulted in a significant reduction in seizure frequency compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
